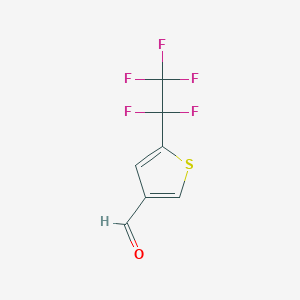

5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde

Description

5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde is a fluorinated thiophene derivative characterized by a pentafluoroethyl (-C₂F₅) substituent at the 5-position and a formyl (-CHO) group at the 3-position of the thiophene ring.

Properties

IUPAC Name |

5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5OS/c8-6(9,7(10,11)12)5-1-4(2-13)3-14-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJYBQKGDAKSDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of pentafluoroethyl iodide and thiophene-3-carbaldehyde under specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorinating agents under controlled conditions.

Major Products Formed

Oxidation: 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carboxylic acid.

Reduction: 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-methanol.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives may be explored for potential biological activity.

Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.

Industry: It may be used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde depends on its specific application. In general, the presence of the pentafluoroethyl group can influence the electronic properties of the thiophene ring, making it more reactive towards certain types of chemical reactions. The aldehyde group can also participate in various nucleophilic addition reactions, making the compound versatile in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde with structurally related thiophene carbaldehydes synthesized in :

Key Observations:

- Electronic Effects : The pentafluoroethyl group in the target compound is strongly electron-withdrawing, similar to bromine in Compound 3. However, -C₂F₅ offers greater lipophilicity and chemical inertness compared to halogens .

- Thermal Properties: Carbazole derivatives (6a) exhibit higher melting points (140–145°C) due to rigid aromatic systems, whereas diphenylamino derivatives (6b, 6c) have lower melting points (75–80°C), reflecting reduced crystallinity. The target compound’s melting point is unreported but may align with fluorinated analogs like PFECHS (), which exhibit stability under harsh conditions .

- Synthetic Yields : All compounds in show high yields (80–85%), suggesting efficient coupling reactions. The target compound’s synthesis likely requires specialized fluorination steps, which may impact scalability .

Fluorinated Substituents in Agrochemicals ()

Compounds with pentafluoroethyl or related groups (e.g., [1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]) in are used as pesticides due to fluorine’s resistance to metabolic degradation. The target compound’s -C₂F₅ group may similarly enhance environmental persistence or bioactivity, positioning it as a candidate for agrochemical development .

Spectral and Reactivity Comparisons

- IR Spectroscopy : The C=O stretch in thiophene carbaldehydes typically appears near 1670–1590 cm⁻¹. The target compound’s aldehyde group is expected to show a similar peak, but fluorine’s inductive effect may shift it slightly higher .

- NMR Spectroscopy : Aldehyde protons in analogs (e.g., δ 9.82–10.03) are deshielded due to the electron-withdrawing thiophene ring. Fluorine atoms in the target compound would further deshield neighboring protons, though specific data are lacking .

Biological Activity

5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde is a synthetic compound characterized by a thiophene ring substituted with a pentafluoroethyl group and an aldehyde functional group. The unique electronic properties imparted by the fluorinated moiety suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of 5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-carbaldehyde typically involves several key steps:

- Formation of the Thiophene Derivative : Starting from 5-bromo-2-thiophenecarboxaldehyde.

- Palladium-Catalyzed Coupling : Reacting with pentafluoroethyl reagents.

- Purification : Utilizing silica gel chromatography to achieve high purity.

The compound’s molecular formula is , with a molecular weight of approximately 230.16 g/mol.

The biological activity of 5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-carbaldehyde is influenced by its electrophilic nature due to the aldehyde group and the electronegative fluorine atoms. The compound can participate in various nucleophilic addition reactions, making it versatile in synthetic applications .

Potential Targets

While specific biological targets for this compound remain largely unexplored, derivatives of thiophene have shown interactions with various biological systems. The presence of the pentafluoroethyl group enhances reactivity and may influence pharmacokinetic properties such as solubility and permeability .

Biological Activity

Research into the biological activity of thiophene derivatives indicates several potential applications:

- Anticancer Activity : Some thiophene derivatives have demonstrated activity against cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

- Anti-inflammatory Properties : Compounds similar to 5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-carbaldehyde have shown promise in reducing inflammation in various animal models .

- Antimicrobial Effects : Certain thiophene compounds exhibit antimicrobial properties against a range of pathogens.

Case Studies

Several studies highlight the biological implications of thiophene derivatives:

- Study on AP-1 Inhibition : A related compound was shown to selectively inhibit CD8(+) T-cells and reduce cytokine expression in a rat model of asthma. This suggests that similar compounds may modulate immune responses effectively .

- In Vivo Models : Research has indicated that compounds with structural similarities exhibit dose-dependent effects on inflammation and immunosuppression in animal models .

Data Table: Biological Activity Overview

Q & A

Q. What are the key synthetic routes for 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example:

- Step 1 : Introduce the pentafluoroethyl group to a thiophene precursor using fluorinated reagents (e.g., perfluoroalkyl iodides) under catalytic conditions.

- Step 2 : Functionalize the thiophene ring at the 3-position with a carbaldehyde group via Vilsmeier-Haack formylation or oxidation of a hydroxymethyl intermediate. Characterization involves 1H/19F NMR to confirm fluorine substitution patterns and HPLC to verify purity (>98%) .

Q. How is the compound characterized to confirm its structure?

Q. What solvents and conditions optimize its stability during storage?

The compound is hygroscopic and light-sensitive. Store at –20°C under inert gas (argon/nitrogen) in anhydrous solvents like THF or DCM. Avoid protic solvents (e.g., water, alcohols) to prevent aldehyde hydration or fluorinated group degradation .

Advanced Research Challenges

Q. How does the electron-withdrawing pentafluoroethyl group influence reactivity in cross-coupling reactions?

The –CF2CF3 group reduces electron density on the thiophene ring, favoring oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance may require bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to achieve high yields .

Q. What strategies resolve contradictions in crystallographic data for fluorinated thiophene derivatives?

- Data collection : Use high-resolution synchrotron radiation for twinned crystals.

- Refinement : Apply SHELXTL with anisotropic displacement parameters for fluorine atoms. Validate using R-factor convergence (<5%) and residual electron density maps .

Q. How to analyze environmental degradation products of this compound?

- LC-MS/MS : Detect perfluoroalkyl ether acids (PFECAs) or sulfonates using fragmentation patterns (e.g., m/z transitions).

- 19F NMR : Track defluorination products (e.g., trifluoroacetic acid) in aqueous matrices .

Q. What computational methods predict its electronic properties for material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.